![molecular formula C17H20N2O2 B7471568 N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B7471568.png)
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that has recently gained attention for its potential as a cancer treatment. CX-5461 works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This inhibition leads to a reduction in ribosome production, ultimately causing cancer cell death. In
Wirkmechanismus
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide works by inhibiting RNA polymerase I, which is responsible for the production of ribosomal RNA. This inhibition leads to a reduction in ribosome production, ultimately causing cancer cell death. N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to inhibit cancer cell proliferation and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is its selectivity for cancer cells, which reduces the potential for off-target effects. Additionally, N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have a synergistic effect when combined with other cancer treatments. However, one limitation of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more potent and soluble analogs of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide. Additionally, there is interest in exploring the use of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide in combination with other cancer treatments, as well as the potential for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide to be used in combination with immunotherapy. Finally, there is interest in exploring the potential for N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide to be used in the treatment of other diseases, such as viral infections.
Synthesemethoden
The synthesis of N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide involves several steps. First, 2-phenyl-1,3-oxazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopentyl-N,5-dimethyl-1,3-oxazole-4-carboxamide to yield N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have potential as a cancer treatment in preclinical studies. It has been found to be effective against a variety of cancer cell types, including breast, ovarian, and pancreatic cancer. Additionally, N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(17(20)19(2)14-10-6-7-11-14)18-16(21-12)13-8-4-3-5-9-13/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGDXWGRPSAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N(C)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N,5-dimethyl-2-phenyl-1,3-oxazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.